molecular formula C7H9N B042361 2,4-Dimethylpyridine CAS No. 108-47-4

2,4-Dimethylpyridine

Cat. No. B042361
CAS RN: 108-47-4
M. Wt: 107.15 g/mol
InChI Key: JYYNAJVZFGKDEQ-UHFFFAOYSA-N
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Patent
US04997835

Procedure details

24.3 ml of 2,4-dimethylpyridine were dissolved in 80 ml of glacial acetic acid, the solution was mixed with 30 ml of 30% hydrogen peroxide and refluxed for 25 hours. The solution was then adjusted to approximately pH 8 with saturated sodium carbonate solution, the solution was extracted with dichloromethane and the organic phase rotated in. The residue was mixed with 90 ml of acetic anhydride and refluxed for 1.5 hours. The pH-value of the solution was adjusted to approximately 8 with 40% NaOH and the solution was extracted with trichloromethane. 30 g of crude 4-methyl-2-acetoxymethylpyridine were obtained.
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.OO.C(=O)([O-])[O-].[Na+].[Na+].[C:17]([OH:20])(=[O:19])[CH3:18]>>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([CH2:1][O:20][C:17](=[O:19])[CH3:18])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
24.3 mL
Type
reactant
Smiles
CC1=NC=CC(=C1)C
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 25 hours
Duration
25 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane
ADDITION
Type
ADDITION
Details
The residue was mixed with 90 ml of acetic anhydride
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with trichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.